N-(1,3-benzothiazol-2-yl)-1-[(4-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide
説明
The compound N-(1,3-benzothiazol-2-yl)-1-[(4-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide features a benzothiazole moiety linked via a carboxamide group to a dihydropyridazine scaffold substituted with a 4-fluorophenylmethyl group. This structure combines heterocyclic systems known for their pharmacological relevance. Benzothiazoles are frequently employed in drug design due to their hydrogen-bonding capabilities and metabolic stability, while dihydropyridazines are associated with kinase inhibition and anti-inflammatory activity . The 4-fluorophenylmethyl substituent suggests intentional fluorination to enhance lipophilicity and target binding, a common strategy in medicinal chemistry .
特性
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-1-[(4-fluorophenyl)methyl]-6-oxopyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FN4O2S/c20-13-7-5-12(6-8-13)11-24-17(25)10-9-15(23-24)18(26)22-19-21-14-3-1-2-4-16(14)27-19/h1-10H,11H2,(H,21,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOHJGRXLLGNQHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=NN(C(=O)C=C3)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Table 1: Structural Comparison of Key Analogues
Heterocyclic Modifications
- Benzothiazole vs.
- Dihydropyridazine Core : The 6-oxo-1,6-dihydropyridazine scaffold is conserved across analogs, suggesting its role as a pharmacophore. Substituents at the 1-position (e.g., 4-fluorophenylmethyl vs. dimethylphenyl in 369404-26-2) modulate steric and electronic properties .
Fluorination Trends
Fluorination at the phenyl group (target compound) or pyridazine ring (1227209-48-4) is prevalent in the listed analogs. Fluorine’s electronegativity and small atomic radius enhance binding affinity to hydrophobic pockets and reduce metabolic degradation .
Research Findings and Discussion
While biological data for the target compound are absent, insights can be extrapolated from related structures:
SAR Insights :
- Fluorinated analogs (e.g., 1227209-48-4) prioritize target selectivity and stability.
- Bulkier substituents (e.g., 3,4-dimethylphenyl in 369404-26-2) may reduce solubility but improve membrane permeability .
Thermodynamic Stability : The benzothiazole’s rigid structure likely confers greater conformational stability compared to benzimidazole derivatives (e.g., 1219122-83-4) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
